molecular formula C16H11N3O5S B1670963 Droxicam CAS No. 90101-16-9

Droxicam

Número de catálogo: B1670963
Número CAS: 90101-16-9
Peso molecular: 357.3 g/mol
Clave InChI: OEHFRZLKGRKFAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Droxicam exhibits significant anti-inflammatory effects, comparable to piroxicam and superior to other NSAIDs such as phenylbutazone and isoxicam. Research indicates that this compound effectively reduces inflammation in various models, including:

  • Carrageenin-induced edema : Demonstrated high efficacy in reducing swelling.
  • Cotton pellet test : Effective in long-term anti-arthritic treatment.

In acute studies, this compound was shown to be more potent than acetylsalicylic acid and dipyrone in alleviating inflammation .

Analgesic Activity

This compound has been evaluated for its analgesic properties through several experimental models. It has shown superior activity compared to traditional analgesics like acetylsalicylic acid and dipyrone. The protective activity against writhing induced by chemical agents in animal models further supports its effectiveness as an analgesic .

Antipyretic Effects

In studies assessing antipyretic activity, this compound demonstrated a greater effect than both acetylsalicylic acid and dipyrone in inducing fever reduction in rats. This suggests its potential utility in treating fever-related conditions .

Immunomodulatory Effects

This compound's role extends beyond conventional anti-inflammatory applications; it has been observed to influence immune responses. It acts as an ex vivo platelet aggregation inhibitor and has shown efficacy in modulating peritoneal capillary permeability in mouse models, indicating its potential in managing inflammatory responses at a cellular level .

Clinical Trials

A randomized crossover study highlighted the bioavailability of this compound, showing that its absorption rate is slower compared to piroxicam but achieves comparable bioavailability levels. This finding is significant for clinical applications where dosage timing may impact therapeutic outcomes .

Cross-Sensitivity Studies

Research into cross-sensitivity among oxicams revealed that patients with fixed drug eruptions caused by piroxicam also exhibited sensitivity to this compound. This emphasizes the importance of monitoring patient responses when prescribing NSAIDs within the same class .

Comparative Analysis of this compound with Other NSAIDs

Property This compound Piroxicam Phenylbutazone
Anti-inflammatory ActivityHighHighModerate
Analgesic ActivitySuperiorModerateLow
Antipyretic ActivityHighModerateLow
Gastrointestinal ToleranceBetterPoorPoor

Análisis Bioquímico

Biochemical Properties

Droxicam interacts with key enzymes and proteins in the body to exert its therapeutic effects. It inhibits the synthesis of prostaglandins by cyclooxygenase enzymes . This interaction reduces inflammation and pain in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It produces anti-inflammatory, antirheumatic, analgesic, and antipyretic effects similar to Piroxicam . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is converted to Piroxicam via hydrolysis of the ester group in the intestine . This conversion allows this compound to inhibit the synthesis of prostaglandins by cyclooxygenase enzymes , affecting gene expression and causing changes in cellular function.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is converted to Piroxicam via ester hydrolysis . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.

Análisis De Reacciones Químicas

Droxicam se somete a varios tipos de reacciones químicas, incluyendo:

Actividad Biológica

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, which is primarily utilized for its analgesic and anti-inflammatory properties. This compound is a prodrug that converts to piroxicam in the body, exerting its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

This compound acts by inhibiting the activity of cyclooxygenase enzymes, thereby decreasing the production of prostaglandins. This mechanism is crucial for its anti-inflammatory and analgesic effects. The conversion to piroxicam occurs via hydrolysis of the ester group in the intestine, making this compound effective in reducing pain and inflammation associated with various conditions, including osteoarthritis and rheumatoid arthritis .

Pharmacokinetics

  • Absorption : this compound has a Tmax (time to reach maximum concentration) of approximately 7 hours, with bioavailability comparable to piroxicam .
  • Metabolism : It is metabolized primarily through ester hydrolysis to piroxicam.
  • Half-life : Specific data on the half-life of this compound as a prodrug is not available; however, piroxicam has a half-life ranging from 30 to 86 hours.
  • Protein Binding : The binding characteristics are similar to those of piroxicam, which is highly protein-bound (approximately 90%) .

Biological Activity

This compound exhibits significant anti-inflammatory activity across various experimental models:

  • Carrageenin-induced edema : At doses of 0.25 and 0.5 mg/kg, this compound demonstrated anti-inflammatory activity comparable to piroxicam and superior to phenylbutazone .
  • Nystatin-induced edema : this compound was found to be 4-11 times more effective than phenylbutazone .
  • Cotton pellet-induced granuloma : It showed effectiveness similar to suprofen .
  • UV light-induced erythema : this compound was 5-9 times more active than phenylbutazone in this model .

Efficacy in Clinical Studies

A comparative study evaluating this compound against other NSAIDs like diclofenac indicated that this compound provided significant relief from osteoarthritis symptoms. The study utilized various scales (WOMAC and VAS) to measure pain and functional improvement:

ParameterThis compound GroupDiclofenac GroupP-value
Baseline VAS Score8.82 ± 0.928.82 ± 0.831.000
VAS Score at Visit 40.62 ± 0.781.08 ± 0.80<0.001**
WOMAC Pain ReductionSignificantSignificant<0.001**

The results demonstrated that patients receiving this compound experienced a statistically significant reduction in pain compared to those on diclofenac, particularly noted at the fourth visit (P < 0.001) .

Safety Profile

This compound has shown a favorable safety profile with minimal gastrointestinal side effects compared to other NSAIDs like diclofenac. Most adverse events reported were mild and transient, with no significant cardiovascular or renal complications noted during clinical trials .

Case Studies and Observations

A case study highlighted cross-sensitivity among oxicams, including this compound, indicating that patients with hypersensitivity reactions to piroxicam may also react adversely to this compound . This emphasizes the need for careful patient history assessment prior to prescribing.

Propiedades

IUPAC Name

5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHFRZLKGRKFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238035
Record name Droxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes.
Record name Droxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

90101-16-9
Record name Droxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90101-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droxicam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Droxicam
Reactant of Route 2
Droxicam
Reactant of Route 3
Droxicam
Reactant of Route 4
Droxicam
Reactant of Route 5
Droxicam
Reactant of Route 6
Droxicam
Customer
Q & A

Q1: What is the primary mechanism of action of Droxicam?

A1: this compound itself is a prodrug that is rapidly metabolized into Piroxicam in the gastrointestinal tract []. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins [, , ].

Q2: How does this compound affect prostaglandin synthesis?

A2: While this compound itself does not directly interact with prostaglandin synthesis, its active metabolite, Piroxicam, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins [, ].

Q3: Does this compound affect platelet aggregation?

A3: In canine models, this compound demonstrates a significant inhibitory effect on ex vivo platelet aggregation induced by arachidonic acid. This effect is likely due to the inhibition of thromboxane A2 synthesis, a potent platelet aggregator, downstream of COX activity [].

Q4: What is the role of neutrophils in this compound's effects on the gastric mucosa?

A4: Studies in rats indicate that neutrophil infiltration, as measured by myeloperoxidase activity, plays a significant role in the development of gastric mucosal injury induced by this compound and Piroxicam [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H10N2O5S, and its molecular weight is 330.3 g/mol [].

Q6: What is the spatial conformation of this compound?

A6: X-ray crystallography studies reveal that the three-ring fused system of this compound exhibits an almost planar conformation, with the thiazine ring adopting a half-chair conformation. The pyridine ring is positioned nearly perpendicular to the oxazine ring [].

Q7: What is the metabolic pathway of this compound in the body?

A7: this compound is rapidly hydrolyzed into its active metabolite Piroxicam in the gastrointestinal tract following oral administration. Therefore, unchanged this compound is not detected in plasma [, ].

Q8: Does gastric emptying rate influence this compound pharmacokinetics?

A8: While experimentally modifying gastric emptying with agents like metoclopramide and propantheline affects the rate of this compound absorption (Tmax), it does not significantly impact the overall bioavailability of the drug [].

Q9: Do antacids or H2 receptor antagonists like Ranitidine influence this compound pharmacokinetics?

A9: Studies in healthy volunteers indicate that the co-administration of antacids or Ranitidine does not significantly affect the absorption or pharmacokinetic disposition of a single dose of this compound [].

Q10: Does age have a significant impact on this compound pharmacokinetics?

A10: Pharmacokinetic studies in elderly healthy volunteers suggest that age has minimal influence on the absorption, distribution, and elimination of this compound [].

Q11: What conditions has this compound been studied for in clinical trials?

A11: this compound has been investigated in clinical trials for its efficacy and safety in treating inflammatory conditions like osteoarthritis (coxarthrosis and gonarthrosis) and rheumatoid arthritis [, , , ].

Q12: How does the efficacy of this compound compare to other NSAIDs?

A12: Clinical trials indicate that this compound demonstrates comparable efficacy to established NSAIDs like Diclofenac, Indomethacin, and Piroxicam in relieving pain and improving joint function in patients with osteoarthritis and rheumatoid arthritis [, , , ].

Q13: Are there specific concerns regarding this compound and liver toxicity?

A13: this compound has been linked to cases of cholestatic hepatitis in post-marketing surveillance and case reports [, , , , ]. While rare, these events highlight the importance of careful monitoring of liver function in patients taking this compound, particularly during the initial phases of treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.